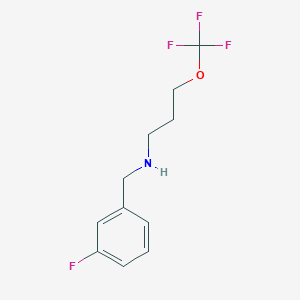![molecular formula C8H12N2 B11759434 (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a nitrogen atom within its ring structure, making it a pyrrole derivative. Pyrroles are known for their aromaticity and are commonly found in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This method is operationally simple and provides good to excellent yields under mild reaction conditions.
Another method involves the use of a manganese complex to catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents . This reaction is highly selective and avoids the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The Paal-Knorr synthesis is favored for its simplicity and high yield, while the manganese-catalyzed method is preferred for its selectivity and eco-friendliness.
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amines.
Applications De Recherche Scientifique
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a similar ring structure.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Thiophene: A sulfur-containing heterocycle with aromatic properties.
Uniqueness
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile is unique due to its specific ring structure and the presence of a nitrile group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-4-8-7-3-1-2-6(7)5-10-8/h6-8,10H,1-3,5H2/t6-,7-,8?/m0/s1 |
Clé InChI |
YVJNNEITXBTHSZ-WPZUCAASSA-N |
SMILES isomérique |
C1C[C@H]2CNC([C@H]2C1)C#N |
SMILES canonique |
C1CC2CNC(C2C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B11759356.png)


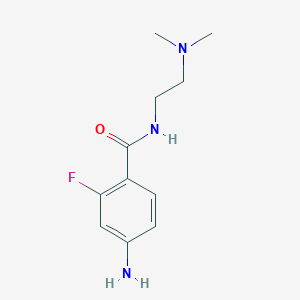
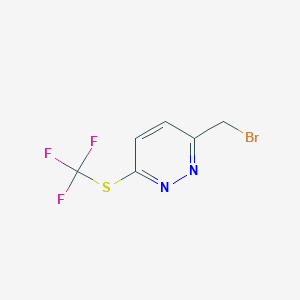
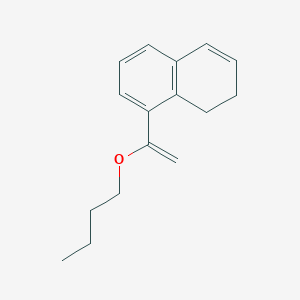

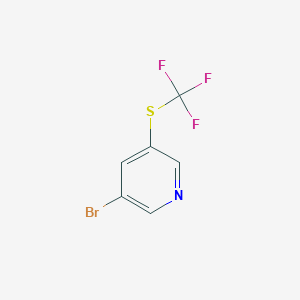
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11759387.png)
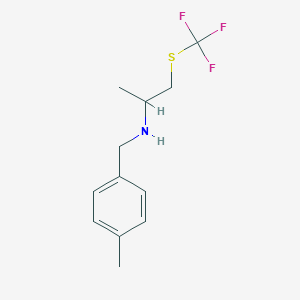
![[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11759406.png)

![(R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11759423.png)
